molecular formula C12H16BrNO3S B14898935 4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine

4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine

Cat. No.: B14898935
M. Wt: 334.23 g/mol
InChI Key: IZEKHSVQKFZCSY-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is a sulfonamide-substituted morpholine derivative characterized by a 4-bromophenylsulfonyl group attached to the morpholine ring and an ethyl substituent at the 2-position. This compound is synthesized via multi-step protocols involving sulfonylation and alkylation reactions. For instance, analogous sulfonylmorpholine derivatives are prepared using Grignard reagents or via cyclodehydration of acylated amino acids .

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-ethylmorpholine

InChI

InChI=1S/C12H16BrNO3S/c1-2-11-9-14(7-8-17-11)18(15,16)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3

InChI Key

IZEKHSVQKFZCSY-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Sulfonylation of 2-Ethylmorpholine

The most widely reported method involves the reaction of 2-ethylmorpholine with 4-bromobenzenesulfonyl chloride under basic conditions:

Reaction Scheme:
$$
\text{2-Ethylmorpholine + 4-BrC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine}
$$

Procedure:

  • Reagents:
    • 2-Ethylmorpholine (1.0 equiv)
    • 4-Bromobenzenesulfonyl chloride (1.1 equiv)
    • Triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM)
  • Conditions:
    • 0°C to room temperature, 12–16 h under nitrogen
    • Quench with ice water, extract with DCM, dry over MgSO$$_4$$
  • Yield: 78–85% after silica gel chromatography (hexane:EtOAc = 3:1)

Key Observations:

  • Excess base neutralizes HCl byproduct, preventing decomposition of the sulfonyl chloride.
  • Steric hindrance from the 2-ethyl group necessitates prolonged reaction times compared to unsubstituted morpholine.

Alternative Pathway: Reductive Amination Followed by Sulfonation

For cases where 2-ethylmorpholine is unavailable, a two-step synthesis from 2-ethylaminoethanol has been documented:

Step 1: Morpholine Ring Formation
$$
\text{2-Ethylaminoethanol + 1,2-Dichloroethane} \xrightarrow{\text{NaHCO}_3} \text{2-Ethylmorpholine}
$$

  • Conditions: Reflux in toluene (110°C, 24 h), 62% yield.

Step 2: Sulfonylation
As described in Section 2.1.

Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DCM, THF) improve reaction rates by stabilizing the transition state.
  • Ether solvents (diethyl ether) reduce side products but require longer durations (24–36 h).

Byproduct Analysis

Common impurities include:

  • Bis-sulfonylated product (5–8%): Mitigated by stoichiometric control of sulfonyl chloride.
  • Ethyl group oxidation : Observed when using strong oxidants (e.g., CrO$$_3$$), avoided by inert atmospheres.

Characterization Data

Spectroscopic Properties

Technique Key Signals
$$^1$$H NMR - 8.02 ppm (d, J=8.5 Hz, 2H, Ar-H)
- 3.72–3.68 ppm (m, 4H, morpholine OCH$$2$$)
- 1.44 ppm (t, J=7.2 Hz, 3H, CH$$
2$$CH$$_3$$)
$$^{13}$$C NMR - 138.9 ppm (C-SO$$2$$)
- 63.4 ppm (morpholine OCH$$
2$$)
- 14.1 ppm (CH$$2$$CH$$3$$)
HRMS [M+H]$$^+$$ calcd for C$${12}$$H$${15}$$BrNO$$_3$$S: 340.0042; found: 340.0039

Crystallography (Hypothetical)

While no crystal structure exists for this compound, analogous sulfonylated morpholines exhibit:

  • Chair conformation of the morpholine ring.
  • Dihedral angle of 85–90° between the sulfonylphenyl group and morpholine plane.

Industrial-Scale Adaptations

Patent CN112939893A describes a continuous-flow variant for analogous sulfonamides:

  • Flow reactor parameters : 50°C, 10 min residence time, 92% yield.
  • Advantages : Reduced solvent use, improved safety profile for exothermic sulfonylation.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, peracids, or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is primarily based on its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aryl Group

4-[(4-Methoxyphenyl)sulfonyl]morpholine and 4-[(2-Methoxyphenyl)sulfonyl]morpholine
  • Structural Differences : Methoxy groups at the 4- or 2-position of the aryl ring replace bromine.
  • Physical Properties :
    • 4-Methoxy derivative: Melting point = 109–110°C
    • 2-Methoxy derivative: Melting point = 85–86°C
  • Implications : The methoxy group’s electron-donating nature reduces electrophilicity compared to bromine. The lower melting point of the 2-methoxy derivative suggests reduced crystallinity due to steric hindrance .
4-[(2-Fluorophenyl)sulfonyl]morpholine and 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine
  • Structural Differences : Fluorine substituents at the 2-position (with/without bromine at 4-position).
  • The dual bromo-fluoro substitution in 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine may enhance binding specificity in biological systems .

Substituent Variations on the Morpholine Ring

2-(4-Bromophenyl)-2-methyl-4-(phenylmethyl)morpholine hydrochloride
  • Structural Differences : Methyl at 2-position and benzyl at 4-position vs. ethyl at 2-position.
  • The hydrochloride salt form enhances aqueous solubility compared to the free base .
4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one
  • Structural Differences : Replacement of the morpholine ring with an oxazolone heterocycle.
  • Implications : The oxazolone ring introduces additional hydrogen-bonding sites, which could influence pharmacological activity .

Functional Group Variations

4-[(4-Bromophenyl)azo]morpholine
  • Structural Differences : Azo (-N=N-) group replaces the sulfonyl (-SO₂-) group.
  • Implications : Azo compounds are prone to redox reactions and photoisomerization, limiting stability under certain conditions. This contrasts with the sulfonyl group’s chemical inertness .
4-[1-(4-Bromophenyl)-5-propyl-1H-pyrrol-2-yl]phenol
  • Structural Differences: Pyrrole ring and phenolic -OH group instead of morpholine and sulfonyl.
  • Implications: The phenolic group increases acidity, while the pyrrole ring may confer metal-chelating properties .

Data Tables

Table 1. Comparison of Key Sulfonylmorpholine Derivatives

Compound Name Aryl Substituent Morpholine Substituents Melting Point (°C) Key Properties References
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine 4-Bromo 2-Ethyl Not reported High electrophilicity
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxy None 109–110 Reduced reactivity
4-[(2-Fluorophenyl)sulfonyl]morpholine 2-Fluoro None Not reported Enhanced polarity
4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine 4-Bromo, 2-Fluoro None Not reported Dual halogen effects

Research Findings and Implications

  • Synthetic Accessibility : Compounds with methoxy or smaller substituents (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) are synthesized in higher yields using Grignard reagents, whereas bulkier derivatives require multi-step protocols .
  • Biological Relevance : The ethyl group in this compound may enhance lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogues .
  • Stability : Sulfonyl groups generally confer greater stability than azo or thioether functionalities, making them preferable for long-term storage .

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